![molecular formula C22H22N4O3 B2473055 (E)-3-(4-(ベンゾ[d][1,3]ジオキソール-5-イルメチル)ピペラジン-1-イル)-2-シアノ-N-フェニルアクリルアミド CAS No. 885180-53-0](/img/structure/B2473055.png)
(E)-3-(4-(ベンゾ[d][1,3]ジオキソール-5-イルメチル)ピペラジン-1-イル)-2-シアノ-N-フェニルアクリルアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-phenylacrylamide is a useful research compound. Its molecular formula is C22H22N4O3 and its molecular weight is 390.443. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-phenylacrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-phenylacrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- この化合物は、有機太陽電池 (OSC) での潜在的な使用のために調査されています。 研究者らは、アクセプター部分としてベンゾ[1,2-d:4,5-d′]ビスチアゾールコア、ドナー部分としてベンゾ[1,2-b:4,5-b′]ジチオフェンを持つ、ワイドバンドギャップ D–A 型共役コポリマーを設計しました 。これらのコポリマーはアクセプターと相補的な吸収を示し、効率的なフラーレンフリー OSC に適しています。この構造に基づく化合物 BBTA は、0.50 eV の低エネルギー損失で 11.08% の電力変換効率 (PCE) を達成しました。
- 有機発光ダイオード (OLED) の分野では、TADF 発光体が重要な役割を果たしています。化合物 BzITz は、ドナー–π-アクセプター型の TADF 発光体として設計されました。 これは、融合した剛性電子ドナーとして 5H-ベンゾ[d]ベンゾ[4,5]イミダゾ[1,2-a]イミダゾール、電子アクセプターとしてベンゾニトリル融合トリアジンユニットを利用しています 。BzITz のような TADF 発光体は、一重項励起子と三重項励起子の両方を収穫することで、OLED の効率を高めます。
- ベンゾ[4,5]イミダゾ[1,2-a]ピリジンの合成には、金属フリー触媒による分子間タンデムマイケル付加/環化反応が開発されました。この化合物は、α-ブロモシンナアルデヒドと 2-置換ベンゾイミダゾールから生成されます。 この反応は、単純な無機塩基によって促進され、中程度から良好な収率と良好な官能基適合性を示します 。
有機太陽電池 (OSC) および太陽光発電
熱活性化遅延蛍光 (TADF) 発光体
ベンゾ[4,5]イミダゾ[1,2-a]ピリジンの合成
生物活性
(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-phenylacrylamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.
- Molecular Formula : C19H20N4O3
- Molecular Weight : 344.39 g/mol
- IUPAC Name : (E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-phenylacrylamide
1. Anti-inflammatory Effects
Research indicates that compounds similar to (E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-phenylacrylamide exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cell lines. For instance, a related compound demonstrated a reduction in the production of these cytokines when tested in J774 murine macrophage cells at concentrations up to 100 μM without causing cytotoxicity .
The anti-inflammatory activity is thought to be mediated through the inhibition of the NF-κB signaling pathway, which is crucial in the expression of various inflammatory mediators. The suppression of this pathway leads to decreased expression of adhesion molecules and cytokines, thereby reducing leukocyte migration to inflamed tissues .
3. In Vivo Studies
In vivo studies have further validated the anti-inflammatory effects of related compounds. For example, a study reported that a phenylacrylamide derivative significantly reduced paw edema in animal models when administered at doses comparable to standard anti-inflammatory drugs like dexamethasone . The compound's ability to inhibit leukocyte migration was also noted, with a suppression rate exceeding that of traditional treatments.
4. Cytotoxicity and Safety Profile
The safety profile of (E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-phenylacrylamide appears favorable, as it exhibited no cytotoxic effects on cell viability up to concentrations of 100 μM in preliminary studies . This suggests potential for therapeutic applications without significant adverse effects on cellular health.
Data Table: Summary of Biological Activities
Case Study 1: In Vitro Evaluation
A study published in Pharmaceutical Research evaluated the anti-inflammatory potential of phenylacrylamide derivatives similar to (E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-phenylacrylamide. The compound was tested against LPS-induced inflammation in macrophages, showing a marked decrease in nitrite production and inflammatory cytokines compared to control groups .
Case Study 2: In Vivo Efficacy
In another study focusing on animal models, the compound demonstrated significant efficacy in reducing paw edema induced by complete Freund's adjuvant (CFA). The results indicated that treatment with the compound led to comparable results with established anti-inflammatory agents, suggesting its potential as a therapeutic candidate for inflammatory diseases .
特性
IUPAC Name |
(E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-cyano-N-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c23-13-18(22(27)24-19-4-2-1-3-5-19)15-26-10-8-25(9-11-26)14-17-6-7-20-21(12-17)29-16-28-20/h1-7,12,15H,8-11,14,16H2,(H,24,27)/b18-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFXYOPIFYBPLH-OBGWFSINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C=C(C#N)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)/C=C(\C#N)/C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。